![molecular formula C14H13NO5 B2694937 methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate CAS No. 2109968-97-8](/img/structure/B2694937.png)

methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

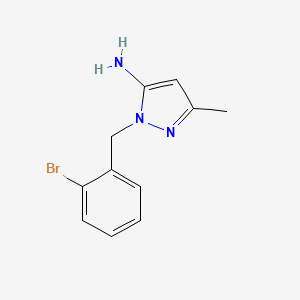

Structure and Supramolecular Interactions

Research on related NH-indazoles has provided insights into the effects of fluorination on supramolecular structures, utilizing X-ray crystallography and magnetic resonance spectroscopy. These studies reveal the tautomeric nature of indazoles and their unique crystalline formations, contributing to the fundamental understanding of molecular interactions and structural behavior (Teichert et al., 2007).

Catalytic Reactions and Ligand Design

Research into optically active pyrazole derivatives for use in asymmetric allylic alkylation demonstrates the role of specific ligands in enhancing reaction outcomes. These findings are essential for developing more efficient and selective catalytic processes in organic synthesis (Bovens et al., 1993).

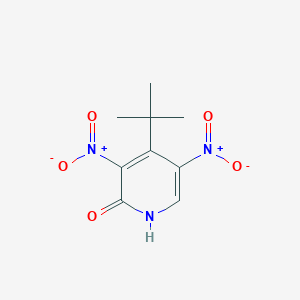

Photochemistry and Vibrational Spectroscopy

The photochemical behavior and vibrational spectra of matrix-isolated compounds provide valuable information on low-energy conformers and photoisomerization processes. Such research is crucial for understanding the photostability and photoactivation of chemical compounds, with implications for materials science and molecular engineering (Lopes et al., 2011).

Oxidative and Catalytic Properties of Complexes

Studies on oxidorhenium(V) complexes with phenolate- and carboxylate-based ligands have expanded our knowledge on structure and catalytic activity, particularly in epoxidation reactions. This research informs the development of catalysts with potential applications in industrial and environmental processes (Machura et al., 2012).

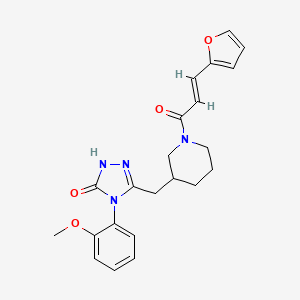

Synthetic Applications and Methodologies

Innovative synthetic methodologies using oxazoles as activated forms of carboxylic acids highlight the versatility of these compounds in synthesizing complex macrolides, including natural products and medicinal compounds. Such research contributes to the advancement of synthetic organic chemistry and drug development (Wasserman et al., 1981).

Zukünftige Richtungen

Oxazole derivatives, including “methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate”, may have potential applications in medicinal chemistry due to their diverse biological activities . Future research could focus on elucidating the specific biological targets and mechanisms of action of these compounds, as well as optimizing their synthesis methods.

Eigenschaften

IUPAC Name |

methyl 6,7-dimethoxy-4H-indeno[2,1-d][1,2]oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c1-17-10-5-7-4-9-12(14(16)19-3)15-20-13(9)8(7)6-11(10)18-2/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRGKVVARYHZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC3=C2ON=C3C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B2694854.png)

![Diethyl {[(aminosulfonyl)amino]methylene}malonate](/img/structure/B2694858.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2694861.png)

![1'-((4-fluoro-2-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694862.png)

![methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfinyl]benzoate](/img/structure/B2694868.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-methoxybenzenecarboxylate](/img/structure/B2694870.png)

![4-Cyclopropyl-6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2694876.png)